4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Description
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Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-28(14-15-5-3-2-4-6-15)32(30,31)18-10-7-16(8-11-18)21(29)27-20-13-17(22(24,25)26)9-12-19(20)23/h2-13H,14H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKPBMKPPHOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a sulfamoyl derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzamide core, a sulfamoyl group, and a trifluoromethyl-substituted phenyl ring. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds similar to This compound often exhibit their effects through various mechanisms:
- Inhibition of Enzymatic Activity: Many benzamide derivatives act as inhibitors of specific enzymes, which can lead to decreased cell proliferation in cancerous tissues.
- Modulation of Signaling Pathways: These compounds may interfere with critical signaling pathways involved in cell growth and survival, particularly in cancer cells.
Antitumor Activity
Several studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including breast cancer and leukemia cells. The following table summarizes some key findings related to the antitumor activity:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-benzamide derivative | Breast Cancer | 0.64 | Inhibition of RET kinase |
| Benzamide riboside | Leukemia | 1.1 | Downregulation of DHFR protein |
| Novel 4-chloro-benzamides | Osteogenic Sarcoma | 0.4 | Inhibition of IMPDH |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfamoyl derivatives can exhibit antibacterial effects by inhibiting bacterial growth through interference with folate synthesis pathways.
Case Studies
A notable case study involved the evaluation of a related benzamide derivative in a clinical setting for treating resistant cancer forms. The study reported that patients showed improved outcomes when treated with the compound, demonstrating its potential as a therapeutic agent against drug-resistant tumors.
Q & A
Q. Basic
Q. Advanced
- DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data.
- X-ray Crystallography : Resolves stereoelectronic effects of the sulfamoyl group on molecular packing .
How is the compound’s anticancer activity evaluated in preclinical studies?
Q. Basic
Q. Advanced
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate protocols.
- Purity Validation : HPLC-MS (>98% purity) to exclude batch-dependent impurities.
- Structural Analog Comparisons : Test derivatives (e.g., replacing -CF₃ with -Cl) to isolate substituent effects .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate binding to serum albumin or P-glycoprotein for bioavailability estimates.
- QSAR Models : Relate logP (2.8) and polar surface area (95 Ų) to intestinal absorption and blood-brain barrier penetration.
- MD Simulations : Analyze stability in aqueous environments (e.g., solvation free energy via GROMACS) .
What are the electronic effects of the sulfamoyl group on reactivity?
Advanced
The sulfamoyl group (-SO₂NMeBz) acts as an electron-withdrawing moiety, increasing electrophilicity at the benzamide carbonyl.
- Hammett Studies : σₚ values (-CF₃: +0.54, -SO₂NMeBz: +1.1) correlate with enhanced hydrolysis rates under basic conditions.
- DFT Analysis : LUMO localization at the sulfamoyl sulfur facilitates nucleophilic attack (e.g., by thiols in enzyme inhibition) .
How can pharmacokinetic limitations be addressed through structural modifications?
Q. Advanced
- Prodrug Design : Introduce ester moieties (e.g., acetylated hydroxyl groups) to improve oral bioavailability.
- Solubility Enhancers : Co-crystallization with cyclodextrins or formulation as sodium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
